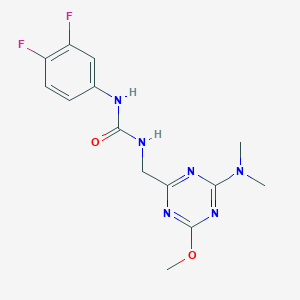

1-(3,4-Difluorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-3-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N6O2/c1-22(2)12-19-11(20-14(21-12)24-3)7-17-13(23)18-8-4-5-9(15)10(16)6-8/h4-6H,7H2,1-3H3,(H2,17,18,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLNUMFSUUAKRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC(=C(C=C2)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Difluorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

- Molecular Formula : C14H16F2N6O2

- Molecular Weight : 338.31 g/mol

- CAS Number : 2034515-31-4

The compound functions primarily as an inhibitor of specific kinases involved in cellular signaling pathways that regulate cell proliferation and survival. Its structure features a triazine moiety, which is known to interact with various biological targets.

Antitumor Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. The following table summarizes its activity against different melanoma cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LOX IMVI | 0.116 | Induces apoptosis through ROS generation |

| MDA-MB-435 | 0.709 | Inhibits tubulin polymerization |

| SK-MEL-5 | 0.247 | Cell cycle arrest in G2/M phase |

| UACC-62 | 0.327 | DNA damage leading to apoptosis |

These findings indicate that the compound exhibits significant cytotoxicity against melanoma cells, with mechanisms involving reactive oxygen species (ROS) formation and disruption of microtubule dynamics similar to established chemotherapeutics like paclitaxel .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the phenyl and triazine rings can significantly enhance biological activity. Notably:

- The presence of electron-donating groups on the phenyl ring increases potency.

- Substitutions at specific positions on the triazine ring enhance metabolic stability and solubility.

In Vivo Studies

In vivo experiments conducted using B16-F10 murine melanoma models demonstrated that treatment with this compound resulted in significant tumor growth inhibition without apparent toxicity. The study confirmed that the compound effectively targets tumor cells while sparing normal tissues .

Comparative Analysis with Other Compounds

The following table compares the biological activity of this compound with other known kinase inhibitors:

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | EGFR | 0.02 | Selective for mutant forms |

| Compound B | PI3K/mTOR | 0.05 | Effective in xenograft models |

| Target Compound | Various Kinases | 0.116 - 0.709 | Promising for melanoma treatment |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea

- Structure: Differs by replacing fluorine with chlorine on the phenyl ring and substituting the triazine’s dimethylamino group with a methyl group.

- Molecular Formula : C₁₂H₁₁Cl₂N₅O₂ (Average mass: 328.153) .

1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea

Triazine Core Modifications

(2,4-Difluorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (Compound 14)

- Structure: Replaces dimethylamino with morpholino groups on the triazine and uses a difluorophenyl-urea linkage.

- Molecular Weight : 498.4 (M+H) .

- Impact: Morpholino groups enhance solubility and metabolic stability due to their polarity, which may improve pharmacokinetics compared to dimethylamino substituents.

4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid (Compound 22)

Complex Derivatives with Heterocyclic Moieties

1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-{4-[(4-pyrrolidin-1-ylpiperidin-1-yl)carbonyl]phenyl}urea (Compound 27)

- Structure: Combines morpholino-triazine with a piperidine-pyrrolidine carboxamide group.

- Application : Such derivatives are often designed for kinase inhibition (e.g., PI3K-Akt pathway) .

- Relevance : Highlights the triazine core’s versatility in accommodating diverse substituents for target-specific optimization.

Compound from

- Structure: Contains a thieno[2,3-d]pyrimidin core with methoxyurea and difluorophenyl groups.

- Complexity : Demonstrates how urea-triazine hybrids can be integrated into larger pharmacophores for multi-target therapies.

Q & A

Q. What synthetic methodologies are effective for preparing 1-(3,4-difluorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea?

Methodological Answer: The compound can be synthesized via a two-step urea-forming reaction. A typical approach involves:

Step 1: Reacting 3,4-difluoroaniline with triphosgene in anhydrous tetrahydrofuran (THF) to generate an isocyanate intermediate.

Step 2: Coupling the intermediate with 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methylamine under inert conditions.

Key Parameters:

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using DMSO-d₆ as a solvent. For example, aromatic protons from the 3,4-difluorophenyl group appear as doublets (δ ~7.2–7.6 ppm), while the triazine methyl group resonates at δ ~3.3 ppm .

- X-ray Diffraction: Single-crystal analysis confirms bond angles and spatial arrangement (e.g., urea linkage geometry) .

- MS (HRMS): Verify molecular ion [M+H]⁺ with <2 ppm mass error .

Q. How can computational modeling predict the compound’s reactivity and stability?

Methodological Answer:

- DFT Calculations (B3LYP/6-311G(d,p)): Optimize geometry and calculate frontier molecular orbitals (FMOs) to assess electron-density distribution. For example, a small HOMO-LUMO gap (~4 eV) suggests susceptibility to nucleophilic attack .

- Potential Energy Surface (PES): Scan rotational barriers (e.g., urea linkage) to evaluate conformational stability .

- AIM Charge Analysis: Identify regions of high electrophilicity (e.g., triazine ring) for reactivity predictions .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation: Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., triazine carbons at ~150–160 ppm). Discrepancies >2 ppm may indicate impurities or tautomerism .

- Variable-Temperature NMR: Detect dynamic processes (e.g., rotameric equilibria) by observing peak broadening at low temperatures .

- X-ray vs. Computational Geometry: Overlay crystallographic data with DFT-optimized structures to validate bond lengths (e.g., C=O bond: 1.22 Å experimental vs. 1.24 Å calculated) .

Q. What experimental designs assess environmental fate and hydrolytic stability?

Methodological Answer:

- Hydrolysis Studies: Expose the compound to buffered solutions (pH 3–9) at 25–50°C. Monitor degradation via HPLC-UV/MS. For example, triazine derivatives often hydrolyze at pH >7, forming methoxy-triazinones .

- Soil/Water Partitioning: Use OECD Guideline 106 to measure log Kow and assess bioaccumulation potential .

- Photodegradation: Simulate sunlight exposure (λ >290 nm) and identify metabolites via LC-QTOF .

Q. How to investigate interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target protein and measure binding affinity (KD). For urea derivatives, typical KD values range from 10⁻⁶–10⁻⁹ M .

- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes (ΔH) during binding to infer hydrophobic/electrostatic interactions .

- Molecular Docking (AutoDock Vina): Simulate binding poses with key residues (e.g., hydrogen bonds with triazine N-atoms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.